molecular formula C6H11N3O B3323181 Acetonitrile, (4-morpholinylamino) CAS No. 16142-26-0

Acetonitrile, (4-morpholinylamino)

Cat. No. B3323181
CAS RN: 16142-26-0
M. Wt: 141.17 g/mol
InChI Key: HJVLTFLBYATIHD-UHFFFAOYSA-N
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Description

Acetonitrile is a volatile organic compound, also known as Cyanomethane or Methanecarbonitrile . It’s commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .


Synthesis Analysis

Acetonitrile is commonly used in many types of organic reactions due to its enrichment, low price, and excellent solvent properties . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .


Molecular Structure Analysis

The chemical formula of Acetonitrile is C2H3N . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C .

Mechanism of Action

Acetonitrile is readily absorbed through the gastrointestinal tract, the skin, and the lungs and is distributed uniformly in the whole body in both man and experimental animals .

Safety and Hazards

Acetonitrile is highly flammable and gives off toxic gases or fumes in a fire . It’s harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation .

Future Directions

The widespread use of Acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(morpholin-4-ylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-1-2-8-9-3-5-10-6-4-9/h8H,2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVLTFLBYATIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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